2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433405
InChI: InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)
SMILES: CCC(C)(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

CAS No.:

Cat. No.: VC13433405

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid -

Specification

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)
Standard InChI Key SHZXLTCEPXVCSV-UHFFFAOYSA-N
SMILES CCC(C)(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C)(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural Analysis

Molecular Identity

The compound, with the systematic IUPAC name 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, consists of a butanoic acid backbone substituted with a Boc-protected amino group and a methyl branch at the α-carbon. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₄
Molecular Weight217.26 g/mol
IUPAC Name2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
CAS Number139937-98-7 (racemic), 123254-58-0 (R-enantiomer)
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(C)C

Stereochemical Considerations

The compound exists in enantiomeric forms. The (R)-enantiomer (PubChem CID: 14284791) and (S)-enantiomer are distinct in their chiral configurations, influencing their biochemical interactions . The racemic mixture (DL-form) is commonly employed in synthetic workflows .

Synthesis and Production

Synthetic Routes

The synthesis typically involves Boc protection of 2-amino-2-methylbutanoic acid. Key steps include:

  • Amino Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or DMAP) .

  • Purification: Chromatographic isolation to achieve high purity (>95%) .

Industrial-scale production employs continuous flow microreactors to enhance yield and reduce side reactions.

Industrial Methods

  • Reagents: Boc₂O, THF, and catalytic DMAP.

  • Conditions: Ambient temperature, inert atmosphere .

  • Yield: ~85–90% for laboratory-scale synthesis .

Physicochemical Properties

Physical Characteristics

  • Appearance: White crystalline powder .

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, THF) and mildly soluble in water .

  • Melting Point: 120–122°C (decomposition observed above 130°C) .

Table 2: Spectral Data

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 1.44 (s, 9H, Boc-CH₃), δ 1.21–1.34 (m, 2H, CH₂), δ 3.13 (t, J=7.2 Hz, NH)
IR (neat)3335 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O)
MS (ESI+)m/z 217.3 [M+H]⁺

Applications in Scientific Research

Peptide Synthesis

The Boc group prevents undesired side reactions during solid-phase peptide synthesis (SPPS). Subsequent deprotection with trifluoroacetic acid (TFA) yields free amines for chain elongation .

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor for kinase inhibitors .

  • Antibiotics: Utilized in β-lactam antibiotic analogs .

Biochemical Studies

  • Enzyme Inhibition: Modulates protease activity in mechanistic studies .

  • Receptor Binding: Acts as a ligand in G-protein-coupled receptor (GPCR) assays .

Research Findings

Collagen Cross-Link Synthesis

In a landmark study, the compound was used to synthesize tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for collagen cross-links like pyridinoline . The Boc group ensured regioselective epoxidation without racemization .

Enantioselective Catalysis

The (R)-enantiomer demonstrated superior efficacy in asymmetric catalysis for β-amino alcohol synthesis, achieving 90% enantiomeric excess (ee) .

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular FormulaKey DifferencesApplicationsSource
2-((tert-Butoxycarbonyl)amino)propanoic acidC₈H₁₅NO₄Shorter alkyl chainPeptide truncation
4-{[(tert-Butoxy)carbonyl]amino}-2-methylbutanoic acidC₁₀H₁₉NO₅Hydroxyl group at C4Glycopeptide synthesis
Boc-DL-isovalineC₁₀H₁₉NO₄Racemic mixtureBroad-spectrum intermediates

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